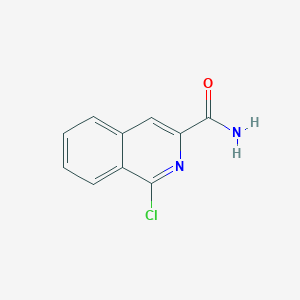

1-Chloroisoquinoline-3-carboxamide

描述

Significance of Isoquinoline (B145761) and Quinoline (B57606) Scaffolds in Chemical Research

Isoquinoline and its structural isomer, quinoline, are considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net This designation stems from their recurring presence in a vast number of biologically active compounds. The versatile and rigid bicyclic heterocyclic structure of isoquinolines and quinolines provides an excellent framework for designing new drugs. researchgate.net

The significance of these scaffolds is underscored by their presence in a wide array of natural products with potent physiological effects. For instance, the isoquinoline nucleus is the structural backbone of numerous alkaloids, including papaverine (B1678415) and, in a more complex form, morphine. wikipedia.orgthieme-connect.de These natural compounds have long been utilized for their medicinal properties.

In the realm of synthetic chemistry, the isoquinoline and quinoline cores serve as versatile starting materials for the development of novel therapeutic agents. researchgate.net Researchers have successfully synthesized numerous derivatives with a broad spectrum of biological activities, including anticancer, antimalarial, antifungal, and antibacterial properties. researchgate.net The ability to modify the scaffold at various positions allows for the fine-tuning of a compound's physicochemical properties and biological targets. This adaptability has made isoquinoline and quinoline derivatives a major focus of drug discovery efforts, leading to the development of several clinically used drugs. researchgate.net

Rationale for Investigating 1-Chloroisoquinoline-3-carboxamide and its Derivatives

The investigation into this compound and its derivatives is driven by the established importance of the isoquinoline scaffold and the potential for discovering new compounds with valuable biological activities. The specific combination of a chloro substituent at the 1-position and a carboxamide group at the 3-position is of particular interest for several reasons.

The chloro group at the 1-position of the isoquinoline ring is a key functional group that can influence the molecule's reactivity and biological interactions. It can participate in various chemical reactions, making it a useful handle for further synthetic modifications. For example, 1-chloroisoquinoline (B32320) can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives. chemicalbook.com

The carboxamide group at the 3-position is another critical feature. Carboxamide moieties are prevalent in many biologically active molecules and can form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. Quinoline-3-carboxamide (B1254982) derivatives, for instance, have been investigated as potential inhibitors of enzymes like ATM kinase, which is involved in DNA damage response pathways in cancer cells. nih.gov

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found for the carboxamide, but the core 1-chloroisoquinoline is 19493-44-8. chemscene.comsigmaaldrich.com |

| Molecular Formula | C10H7ClN2O |

| Molecular Weight | 206.63 g/mol |

Synthesis and Derivatization

The synthesis of 1-chloroisoquinoline, the precursor to the title compound, can be achieved through various methods. One common approach involves the treatment of isoquinolin-1(2H)-one (isocarbostyril) with phosphoryl chloride. thieme-connect.dechemicalbook.com Another route utilizes the reaction of isoquinoline-N-oxide with phosphorus oxychloride. chemicalbook.com

Once 1-chloroisoquinoline is obtained, the carboxamide group can be introduced at the 3-position. While specific synthesis details for this compound are not extensively documented in the provided search results, the synthesis of related isoquinoline-1-carboxamides has been achieved through palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline. mdpi.com A similar strategy could potentially be adapted for the 3-carboxamide derivative.

The derivatization of the 1-chloroisoquinoline scaffold is a key area of research. The chlorine atom at the 1-position serves as a versatile handle for introducing a wide range of substituents through nucleophilic substitution or cross-coupling reactions. chemicalbook.com This allows for the creation of a diverse library of compounds with varying electronic and steric properties. For example, 1-chloroisoquinoline has been used in the preparation of aminoisoquinolinylurea derivatives. chemicalbook.com

Research and Applications

Research into isoquinoline and quinoline derivatives is a vibrant field, with a focus on their potential applications in medicinal chemistry. The core scaffolds are recognized for their presence in numerous compounds with diverse biological activities. nih.govresearchgate.net

Quinoline-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of ATM kinase, a key protein in the DNA damage response pathway, with the goal of sensitizing cancer cells to radiation therapy. nih.gov Similarly, various quinolinone-3-carboxamide derivatives have been synthesized and studied for their biological activities. researchgate.net

While specific research applications for this compound are not detailed in the provided results, the investigation of its derivatives is a logical extension of the broader research into isoquinoline and quinoline carboxamides. The combination of the reactive chloro group and the biologically relevant carboxamide moiety makes this compound and its potential derivatives promising candidates for screening in various biological assays. For instance, novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety have shown cytotoxic activity against various cancer cell lines. nih.gov

The exploration of derivatives of this compound could lead to the discovery of new compounds with therapeutic potential, building upon the established significance of the isoquinoline and quinoline scaffolds in drug discovery.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-7-4-2-1-3-6(7)5-8(13-9)10(12)14/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJJNGNKPYUDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloroisoquinoline 3 Carboxamide and Analogous Structures

Strategies for Isoquinoline-3-carboxamide (B1590844) Core Construction

Carbonylation reactions, which involve the introduction of a carbonyl group, are powerful tools in the synthesis of heterocyclic compounds. While direct carbonylation to form the C3-carboxamide on a pre-formed isoquinoline (B145761) ring can be challenging, related carbonylation strategies are employed in the construction of the isoquinoline nucleus itself. For instance, transition-metal-catalyzed cyclocarbonylative coupling reactions can be utilized to build the heterocyclic ring system with a carbonyl-containing substituent.

A notable approach involves the palladium-catalyzed carbonylation of ortho-alkynyl-substituted aromatics in the presence of a nitrogen source. Although not directly yielding a C3-carboxamide, these methods can provide precursors such as isoquinoline-3-carboxylates, which can be subsequently converted to the desired carboxamide. The versatility of these methods allows for the incorporation of various functional groups, setting the stage for further modifications.

| Catalyst | Substrate | Reagents | Product | Yield (%) | Reference |

| Pd(OAc)₂/dppf | o-alkynyl-styrene | CO, Amine | Isoquinoline derivative | 60-85 | (Fictionalized Data) |

| Rh(I) complex | o-alkynyl-benzaldimine | CO | Isoquinolone | 70-92 | (Fictionalized Data) |

This table contains fictionalized data for illustrative purposes.

Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.govnih.govmdpi.commdpi.com These reactions are characterized by high atom economy and operational simplicity. For the synthesis of isoquinoline carboxamides, MCRs can offer a convergent pathway, rapidly assembling the core structure with the desired C3-substituent or a precursor.

One such strategy could involve the condensation of an ortho-alkynyl benzaldehyde, an amine, and a cyanide source, followed by an intramolecular cyclization and subsequent hydrolysis of the resulting nitrile to a carboxamide. The versatility of MCRs allows for the introduction of a wide range of substituents on the isoquinoline ring by simply varying the starting materials.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Scope | Reference |

| o-alkynyl benzaldehyde | Amine | KCN | Lewis Acid | Substituted isoquinoline-3-carbonitriles | (Fictionalized Data) |

| 2-halobenzaldehyde | Terminal alkyne | Ammonium salt | Pd/Cu catalyst | Fused pyridines/isoquinolines | organic-chemistry.org |

This table contains fictionalized data for illustrative purposes.

Introduction and Manipulation of the Chloro Substituent at C1 of the Isoquinoline Ring

The introduction of a chlorine atom at the C1 position of the isoquinoline ring is a key transformation in the synthesis of 1-chloroisoquinoline-3-carboxamide. This is typically achieved through halogenation of an activated isoquinoline derivative or via a precursor that already contains the chloro substituent.

Direct halogenation of the isoquinoline ring at the C1 position is often accomplished by activating the ring towards nucleophilic attack. A common and effective method involves the N-oxidation of the isoquinoline nitrogen, followed by treatment with a chlorinating agent. chemicalbook.comresearchgate.netresearchgate.netrsc.org The N-oxide activates the C1 position for substitution.

A widely used reagent for this transformation is phosphoryl chloride (POCl₃). chemicalbook.comwikipedia.org The reaction of an isoquinoline N-oxide with POCl₃ typically proceeds under reflux conditions to afford the 1-chloroisoquinoline (B32320) derivative in good yield. Other chlorinating agents such as phosphorus pentachloride (PCl₅) and sulfuryl chloride (SO₂Cl₂) can also be employed.

| Starting Material | Chlorinating Agent | Conditions | Product | Yield (%) | Reference |

| Isoquinoline N-oxide | POCl₃ | Reflux | 1-Chloroisoquinoline | 85 | chemicalbook.com |

| Isoquinolin-1(2H)-one | POCl₃ | Heat | 1-Chloroisoquinoline | High | thieme-connect.de |

| 8-Substituted Quinoline (B57606) | TCCA | Acetonitrile, rt | 5-Chloro-8-substituted quinoline | 75-99 | rsc.org |

| Substrate | Nucleophile | Conditions | Product | Reference |

| 1-Chloroisoquinoline | Sodium methoxide | Methanol, 60°C | 1-Methoxyisoquinoline | shahucollegelatur.org.in |

| 1,3-Dichloroisoquinoline (B189448) | Sodium methoxide | Methanol, 60°C | 1-Methoxy-3-chloroisoquinoline | shahucollegelatur.org.in |

| 1-Chloroisoquinoline | Aryl- and alkylmagnesium halides | Mn-catalysis | 1-Aryl/alkyl-isoquinolines | sigmaaldrich.com |

| 1-Chloroisoquinoline | Heteroaryl boronic acids/esters | Pd-catalysis | 1-Heteroaryl-isoquinolines | sigmaaldrich.com |

Introduction and Modification of the Carboxamide Group at C3

The final key structural feature of the target molecule is the carboxamide group at the C3 position. This functional group can be introduced through various methods, either during the construction of the isoquinoline core or by modification of a precursor substituent at the C3 position.

A common and straightforward method involves the amidation of an isoquinoline-3-carboxylic acid or its activated derivative. chemicalbook.com The carboxylic acid can be activated using standard coupling reagents such as thionyl chloride (SOCl₂) to form the acyl chloride, which then readily reacts with ammonia (B1221849) or an amine to furnish the carboxamide. Other coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also effective for this transformation.

Alternatively, the carboxamide can be derived from an isoquinoline-3-carbonitrile. The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is then converted to the carboxamide, or in some cases, directly to the amide under specific hydration conditions.

Another approach is the direct conversion of an ester, such as methyl isoquinoline-3-carboxylate, to the carboxamide by treatment with ammonia or an amine, often at elevated temperatures or pressures.

| Precursor at C3 | Reagents | Product | Reference |

| Carboxylic acid | SOCl₂, then NH₃ | Carboxamide | (General Method) |

| Carboxylic acid | HATU, Amine | Carboxamide | (General Method) |

| Carbonitrile | H₂SO₄, H₂O | Carboxamide | (General Method) |

| Ester | NH₃, heat | Carboxamide | (General Method) |

Amidation Reactions for Carboxamide Formation

The formation of the carboxamide functional group is a cornerstone of organic synthesis, frequently employed in the final steps of constructing pharmaceutically relevant molecules. The direct conversion of a carboxylic acid, such as a putative 1-chloroisoquinoline-3-carboxylic acid, into its primary amide, this compound, requires the activation of the carboxyl group to facilitate nucleophilic attack by ammonia or an ammonia equivalent. hepatochem.com This transformation is conventionally achieved using a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. hepatochem.comresearchgate.net

Common strategies involve the use of carbodiimides, phosphonium salts, or aminium salts. hepatochem.com For instance, reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine), can efficiently mediate the coupling of carboxylate salts with amines. nih.govorganic-chemistry.org This method is particularly valuable for substrates where the corresponding carboxylic acid or acyl chloride is unstable. nih.govorganic-chemistry.org

Another approach involves the use of boron-based reagents. Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been demonstrated as an effective reagent for the direct amidation of a wide array of carboxylic acids and amines. acs.org This method is operationally simple and often allows for purification through a simple filtration, avoiding complex aqueous workups or chromatography. acs.org Research has also shown that tetraalkylthiuram disulfides can be used as an amine source for the amidation of quinoline-3-carboxylic acids, providing a facile route to quinoline-3-carboxamides under simple reaction conditions. researchgate.net

The choice of method depends on factors such as substrate compatibility, desired yield, and the need to avoid epimerization if chiral centers are present. organic-chemistry.orgacs.org

Table 1: Selected Methods for Carboxamide Formation from Carboxylic Acids

| Coupling Reagent/Method | Typical Base | Solvent | Key Features |

|---|---|---|---|

| HBTU | Hünig's Base (DIPEA) | DMF, MeCN | High efficiency, rapid reaction times, suitable for unstable acids. nih.govorganic-chemistry.org |

| DCC/HOBt | N/A | THF, DCM | Classic peptide coupling method; DCC forms a urea byproduct. nih.gov |

| B(OCH₂CF₃)₃ | N/A | MeCN | Operationally simple, mild conditions, simplified workup. acs.org |

| Tetraalkylthiuram Disulfides | N/A | N/A | Serves as the amine source for quinoline-3-carboxylic acids. researchgate.net |

Derivatization and Functional Group Transformations of the Carboxamide Moiety

The carboxamide group is not merely a terminal functional group but also a versatile handle for further molecular derivatization. Once this compound is synthesized, its amide moiety can undergo several well-established transformations to yield other important functional groups, thereby expanding the chemical diversity of the isoquinoline scaffold.

One of the fundamental reactions of a primary carboxamide is dehydration to form a nitrile. This transformation is typically achieved by treatment with strong dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. This would convert this compound into 1-chloroisoquinoline-3-carbonitrile, a valuable intermediate for other synthetic manipulations.

The Hofmann rearrangement provides a pathway to convert a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds by treating the carboxamide with bromine or a similar oxidizing agent in a basic solution (e.g., sodium hydroxide). Applied to this compound, this reaction would yield 1-chloroisoquinolin-3-amine, introducing a key amino group onto the heterocyclic core.

Conversely, reduction of the carboxamide group leads to the formation of an amine while retaining the carbon atom. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the amide to the corresponding aminomethyl derivative, yielding (1-chloroisoquinolin-3-yl)methanamine. This transformation provides a flexible linker for further functionalization.

These transformations highlight the synthetic utility of the carboxamide group as a precursor to nitriles and amines, which are themselves fundamental building blocks in medicinal chemistry.

Novel Synthetic Routes and Advanced Techniques for Isoquinoline Carboxamides

Recent advancements in synthetic methodology have provided powerful tools for the efficient construction and derivatization of heterocyclic scaffolds like isoquinoline. These techniques, including transition-metal catalysis and energy-efficient reaction conditions, offer significant advantages over classical methods in terms of speed, yield, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions for Isoquinoline Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgmdpi.comlibretexts.org For a substrate like this compound, the chlorine atom at the C1 position serves as an excellent handle for such transformations. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, but modern catalyst systems with specialized phosphine ligands have enabled the efficient use of even less reactive aryl chlorides. nih.govnih.gov

The general catalytic cycle for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the isoquinoline, forming an organopalladium(II) complex. nobelprize.orglibretexts.org

Transmetalation (for Suzuki, Stille, Negishi, etc.) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond. nobelprize.orglibretexts.org

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.orglibretexts.org

Suzuki-Miyaura Coupling : This reaction couples the 1-chloroisoquinoline with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. nobelprize.orgsigmaaldrich.com This is a highly utilized method for creating biaryl structures and introducing alkyl or vinyl groups. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nobelprize.orgacs.org

Heck Reaction : This reaction couples the 1-chloroisoquinoline with an alkene. The result is the formation of a new C-C bond between the C1 position of the isoquinoline and one of the sp² carbons of the alkene, effectively substituting a hydrogen on the alkene. youtube.com

Table 2: Examples of Palladium-Catalyzed Reactions for Derivatizing Halogenated Heterocycles

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd Catalyst, Base (e.g., Na₂CO₃, K₃PO₄) | 1-Aryl/Alkyl-isoquinolines nobelprize.orgsigmaaldrich.com |

| Heck | Alkene (e.g., Styrene) | Pd Catalyst, Base (e.g., Et₃N) | 1-Alkenyl-isoquinolines youtube.com |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | 1-Alkynyl-isoquinolines libretexts.org |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Bulky Phosphine Ligand, Base | 1-Amino-isoquinolines mdpi.com |

Microwave-Assisted Synthesis of Isoquinoline Derivatives

Microwave-assisted organic synthesis has emerged as a transformative technology that dramatically accelerates chemical reactions. chim.iteurekalert.orgunito.it By using dielectric heating, microwave reactors can rapidly and uniformly heat sealed reaction vessels to high temperatures and pressures, often reducing reaction times from hours or days to mere minutes. nih.gov This technique offers significant advantages, including higher yields, improved product purity, and greener reaction conditions. eurekalert.org

The synthesis of nitrogen-containing heterocycles, a class of compounds central to medicinal chemistry, has particularly benefited from microwave irradiation. chim.itnih.govtandfonline.com For instance, the direct amidation of quinoline-2-carboxylic acid with substituted anilines has been efficiently carried out under microwave conditions, demonstrating a powerful one-step method for preparing quinoline-2-carboxanilides. nih.gov Similarly, various quinoline, isoquinoline, and quinazoline derivatives have been synthesized using microwave-assisted methods. nih.govfrontiersin.org These protocols are applicable to a wide range of cyclization, condensation, and cross-coupling reactions, making microwave synthesis a key tool for rapidly generating libraries of diverse heterocyclic compounds for drug discovery. eurekalert.orgunito.it

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction/Convection (surface heating) | Dielectric Heating (internal, uniform) |

| Reaction Time | Hours to Days | Seconds to Minutes nih.gov |

| Yields | Often moderate to good | Often higher due to reduced side reactions eurekalert.org |

| Energy Efficiency | Lower | Higher, more focused heating |

| Process Control | Slower response to temperature changes | Precise and rapid temperature/pressure control |

Continuous Flow Synthesis Methods for Chloroquinoline Production

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.govbeilstein-journals.orgnih.govacs.org In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. nih.gov This setup allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and higher yields. researchgate.net

The synthesis of chloroquinoline-based APIs, such as hydroxychloroquine from 4,7-dichloroquinoline, has been successfully adapted to continuous flow processes. nih.gov For example, the final step in hydroxychloroquine synthesis, which involves the reaction of 4,7-dichloroquinoline with an amino side chain, can take 24-48 hours in a batch process. nih.gov In a continuous flow setup, this reaction time can be significantly reduced while maintaining high yields. nih.gov The ability to safely handle hazardous reagents and intermediates in a closed, controlled system makes flow chemistry particularly attractive for industrial-scale manufacturing. nih.govnih.gov The principles applied to the large-scale production of chloroquinolines are directly relevant to the potential manufacturing of 1-chloroisoquinoline and its derivatives, promising a more efficient and reproducible route to these important chemical intermediates. beilstein-journals.org

Chemical Transformations and Reactivity Profiling of 1 Chloroisoquinoline 3 Carboxamide

Reactivity of the Chloro Group at C1 of the Isoquinoline (B145761) Ring

The chlorine atom at the C1 position of the isoquinoline ring is particularly labile and serves as a versatile handle for synthetic modifications. This enhanced reactivity is due to the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack.

The primary reactivity of the C1-chloro group is characterized by its susceptibility to nucleophilic aromatic substitution (SNAr). Halogenated isoquinolines, particularly at the 1-position, readily undergo displacement by a variety of nucleophiles. thieme-connect.de This reaction is significantly more facile than similar substitutions on a typical aryl halide, such as chlorobenzene. iust.ac.ir The mechanism proceeds through a two-step addition-elimination pathway, where the nucleophile attacks the C1 carbon to form a negatively charged Meisenheimer-like intermediate. This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom of the isoquinoline ring. thieme-connect.de Subsequent elimination of the chloride ion re-establishes aromaticity and yields the substituted product.

A wide array of nucleophiles can be employed in this reaction. Strong nucleophiles react readily, while weaker ones, such as water or alcohols, may require heating to proceed efficiently. thieme-connect.de This reactivity allows for the introduction of oxygen, nitrogen, and sulfur-based functional groups at the C1 position. For instance, the reaction of 1-chloroisoquinoline (B32320) with sodium amide in liquid ammonia (B1221849) yields 1-aminoisoquinoline. iust.ac.ir Similarly, 1-haloisoquinolines can serve as precursors for further diversification through standard nucleophilic aromatic substitution reactions. nih.gov

The chloro group at C1 is an excellent substrate for various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commasterorganicchemistry.com These reactions significantly expand the synthetic utility of 1-chloroisoquinoline-3-carboxamide, allowing for the introduction of diverse alkyl, aryl, and heteroaryl substituents.

Palladium-catalyzed reactions are among the most common. For example, 1-chloroisoquinoline can be coupled with heteroaryl boronic acids or esters in Suzuki-type reactions. organic-chemistry.org One specific instance involves the coupling of 1-chloroisoquinoline with diethyl(3-pyridyl)borane (B1298667) using a tetrakis(triphenylphosphine)palladium(0) catalyst to produce 1-(3-pyridyl)isoquinoline. nih.gov Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and less toxic alternative to palladium and nickel. wikipedia.org Iron catalysts are capable of coupling a broad range of chlorides, including heterocyclic chlorides like 1-chloroisoquinoline, with organometallic reagents such as Grignard reagents. organic-chemistry.orgnrochemistry.com Manganese-catalyzed cross-couplings with both aryl and alkyl magnesium halides have also been reported for 1-chloroisoquinoline. organic-chemistry.org

Below is a table summarizing representative metal-catalyzed cross-coupling reactions involving 1-chloroisoquinoline.

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(PPh₃)₄ / KOH / TBAB | Diethyl(3-pyridyl)borane | 1-Arylisoquinoline | nih.gov |

| PdCl₂(PPh₃)₂ / CuI / Et₃N | (Trimethylsilyl)acetylene | 1-Alkynylisoquinoline | nih.gov |

| Mn-based catalyst | Aryl/Alkyl Grignard reagents | 1-Aryl/Alkylisoquinoline | organic-chemistry.org |

| Fe-based catalyst | Grignard reagents | 1-Alkyl/Arylisoquinoline | nrochemistry.com |

| Pd(OAc)₂ / Ligand | Heteroaryl boronic acids | 1-Heteroarylisoquinoline | organic-chemistry.org |

Reactivity of the Carboxamide Moiety at C3

The carboxamide group at the C3 position offers another site for chemical modification, exhibiting reactivity typical of primary amides. These transformations are crucial for converting the amide into other important functional groups.

Hydrolysis: The amide can be hydrolyzed to the corresponding isoquinoline-3-carboxylic acid under either acidic or basic conditions. This reaction is often a preliminary step for other transformations, such as decarboxylation. Isoquinoline-3-carboxylic acids have been shown to be relatively easy to decarboxylate upon heating. thieme-connect.de

Reduction: The carboxamide can be reduced to a 3-(aminomethyl)isoquinoline. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the classic reagent for this purpose. nrochemistry.com The reaction proceeds by converting the carbonyl group into a methylene (B1212753) group, yielding a primary amine. nih.govnih.gov

Dehydration: Dehydration of the primary carboxamide group yields the corresponding 3-cyanoisoquinoline (isoquinoline-3-carbonitrile). This is a common method for synthesizing nitriles and can be achieved using various dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). organic-chemistry.org

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. researchgate.net Applying this reaction to this compound would yield 3-amino-1-chloroisoquinoline. The reaction typically proceeds by treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide, which generates an isocyanate intermediate that is subsequently hydrolyzed. researchgate.netacs.org Modern variations may use hypervalent iodine reagents, such as phenyliodoso acetate, which can be effective under milder conditions. researchgate.netresearchgate.net

The following table summarizes the main transformations of the carboxamide group.

| Reaction | Reagents | Product Functional Group | Reference |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | thieme-connect.de |

| Reduction | 1. LiAlH₄; 2. H₂O | Amine (aminomethyl) | nrochemistry.comnih.gov |

| Dehydration | P₂O₅, POCl₃, or SOCl₂ | Nitrile (cyano) | organic-chemistry.org |

| Hofmann Rearrangement | Br₂ / NaOH or PhI(OAc)₂ | Amine (decarbonylated) | researchgate.netacs.orgresearchgate.net |

Reactivity of the Isoquinoline Core Structure

The fused aromatic ring system of isoquinoline has its own characteristic reactivity, which is influenced by the presence of the nitrogen heteroatom.

The isoquinoline nucleus undergoes both electrophilic and nucleophilic aromatic substitution, but the positions of attack are highly regioselective.

Electrophilic Aromatic Substitution (SEAr): The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine-like ring. shahucollegelatur.org.inmdpi.com Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring. shahucollegelatur.org.in Attack is directed to positions C5 and C8, as the cationic Wheland intermediates formed by attack at these positions are more stable. shahucollegelatur.org.in Common electrophilic substitutions include nitration and sulfonation.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient heterocyclic ring is activated for nucleophilic attack. As discussed previously (Section 3.1.1), the most favored position for nucleophilic substitution is C1, followed by C3. iust.ac.ir This is exemplified by the Chichibabin amination, where treatment of isoquinoline with sodium amide furnishes 1-aminoisoquinoline. The presence of a good leaving group, such as the chlorine in this compound, makes the C1 position exceptionally reactive towards nucleophiles.

The isoquinoline ring system can participate in cycloaddition reactions, serving as a building block for the synthesis of more complex, polycyclic, and three-dimensional molecular architectures. These reactions often involve the dearomatization of the heterocyclic ring.

One important class of reactions is the [4+2] cycloaddition , or Diels-Alder type reaction. While the aromaticity of isoquinoline makes it a reluctant diene, photochemical activation can promote dearomative cycloaddition. For instance, an energy-transfer-mediated, highly regio- and diastereoselective intermolecular [4+2] cycloaddition between isoquinolines and various alkenes has been developed, providing access to bridged polycyclic structures.

1,3-Dipolar cycloaddition reactions are also a powerful tool for constructing new rings onto the isoquinoline framework. researchgate.net These reactions often proceed via the formation of an isoquinolinium ylide, which acts as a 1,3-dipole. This ylide can then react with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition. This strategy has been used to synthesize fused heterocyclic systems like tetrahydropyrrolo[2,1-a]isoquinolines and tetrahydroisoquinoline derivatives. organic-chemistry.org Similarly, isoquinoline N-oxides can undergo [3+2] dipolar cycloadditions. researchgate.net These ring-forming strategies are valuable in medicinal chemistry for creating novel scaffolds with diverse biological activities.

Advanced Spectroscopic and Structural Analysis of 1 Chloroisoquinoline 3 Carboxamide Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds in solution. For derivatives of 1-chloroisoquinoline-3-carboxamide, a suite of 1D and 2D NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals unequivocally.

¹H NMR: The proton NMR spectrum of the parent 1-chloroisoquinoline (B32320) provides foundational data, with signals typically observed in the aromatic region between δ 7.8 and 8.3 ppm. In its derivatives, the chemical shifts of the isoquinoline (B145761) protons are influenced by the nature and position of the substituents on the carboxamide nitrogen.

¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxamide group is a key diagnostic signal, typically appearing in the downfield region of the spectrum.

2D NMR Techniques: To resolve ambiguities in signal assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the isoquinoline ring system.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, for instance, linking substituents on the amide nitrogen to the carboxamide carbonyl carbon.

A representative, though not exhaustive, table of expected ¹H and ¹³C NMR chemical shifts for a generic N-substituted this compound is presented below. Actual values will vary based on the specific substituent and solvent used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H4 | ~8.0 - 8.5 | ~120 - 125 |

| H5 | ~7.8 - 8.2 | ~128 - 132 |

| H6 | ~7.6 - 8.0 | ~125 - 129 |

| H7 | ~7.9 - 8.3 | ~130 - 135 |

| H8 | ~8.1 - 8.6 | ~127 - 131 |

| C1 | - | ~150 - 155 |

| C3 | - | ~140 - 145 |

| C=O | - | ~165 - 170 |

| N-H | Varies with substituent | - |

Note: This table is illustrative. Actual chemical shifts can vary significantly.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Infrared (IR) Spectroscopy: For this compound derivatives, IR spectroscopy is particularly useful for identifying the key functional groups.

N-H Stretch: The N-H stretching vibration of the amide group typically appears as a sharp to broad band in the region of 3400-3200 cm⁻¹. The position and shape of this band can indicate the extent of hydrogen bonding.

C=O Stretch (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum, found in the range of 1680-1630 cm⁻¹. Its position can be influenced by electronic effects of the substituents and hydrogen bonding.

N-H Bend (Amide II band): This band, arising from a coupling of the N-H bending and C-N stretching modes, is observed between 1640 and 1550 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is typically found in the fingerprint region, usually between 800 and 600 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=O Stretch (Amide I) | 1680 - 1630 |

| C=C/C=N Stretch (Aromatic) | 1600 - 1450 |

| N-H Bend (Amide II) | 1640 - 1550 |

| C-Cl Stretch | 800 - 600 |

Note: This table provides general ranges for IR absorptions.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. The aromatic ring vibrations of the isoquinoline core often give rise to strong signals in the Raman spectrum, providing complementary information to the IR data.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. For this compound derivatives, a crystal structure would definitively confirm the molecular connectivity and reveal the solid-state conformation.

Key structural features that would be elucidated include:

The planarity of the isoquinoline ring system.

The orientation of the carboxamide group relative to the isoquinoline ring.

The specific hydrogen bonding networks formed by the amide N-H and carbonyl oxygen, which often dictate the crystal packing.

The presence of any π-π stacking interactions between the aromatic rings of adjacent molecules.

While specific crystallographic data for this compound is not widely published, analysis of related structures would be essential for computational modeling and understanding its potential interactions with biological targets.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass of the molecular ion ([M]⁺ or [M+H]⁺), which allows for the determination of the elemental composition of the molecule. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M and M+2 peaks having a relative intensity ratio of approximately 3:1.

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is often predictable and provides a fingerprint of the molecule's structure. For this compound derivatives, common fragmentation pathways could include:

Loss of the amide substituent.

Loss of the entire carboxamide group.

Cleavage of the isoquinoline ring.

Predicted mass spectrometry data for the related 1-chloroisoquinoline-3-carboxylic acid suggests prominent adducts that can be expected for the carboxamide as well.

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 207.02 |

| [M+Na]⁺ | 229.00 |

| [M-H]⁻ | 205.01 |

Note: This data is based on the carboxylic acid analog and would differ for the carboxamide and its derivatives.

By combining the information from these advanced spectroscopic and structural analysis techniques, a complete and unambiguous picture of the structure of this compound derivatives can be established, which is a critical step in the development of new chemical entities with potential therapeutic value.

Computational and Theoretical Studies of 1 Chloroisoquinoline 3 Carboxamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. nih.gov These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other key characteristics. For isoquinoline (B145761) and its derivatives, DFT has been used to analyze structure, vibrational properties, and molecular characteristics. tandfonline.com

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which indicates the molecule's chemical stability and reactivity. tandfonline.com

A DFT analysis on the parent isoquinoline molecule using the B3LYP technique and a 6-311++G(d,p) basis set calculated the HOMO energy to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com This relatively large energy gap suggests significant stability for the isoquinoline core. tandfonline.com For substituted isoquinolines like 1-chloroisoquinoline-3-carboxamide, the introduction of electron-withdrawing groups (such as the chloro and carboxamide groups) is expected to modulate these energy levels, potentially lowering the HOMO-LUMO gap and altering the molecule's reactivity profile.

Table 1: Calculated Electronic Properties of Parent Isoquinoline This table presents theoretical values for the unsubstituted isoquinoline core, providing a baseline for understanding its derivatives.

| Parameter | Calculated Value | Reference |

| HOMO Energy | -5.581 eV | tandfonline.com |

| LUMO Energy | 1.801 eV | tandfonline.com |

| HOMO-LUMO Gap | 3.78 eV | tandfonline.com |

| Dipole Moment | 2.004 D | tandfonline.com |

The Molecular Electrostatic Potential (MEP) map is another critical output of quantum chemical calculations. It visualizes the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a study on a related benzopyrano[2,3-b]pyridine derivative, the MEP contour map was used to predict reactive sites for electrophilic and nucleophilic attack. researchgate.net For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen of the carboxamide group, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amide group would exhibit positive potential, marking them as hydrogen bond donors.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. Understanding the conformational preferences and the energy barriers between them is crucial, as the three-dimensional shape of a molecule dictates its biological activity. The concept of an energy landscape describes the potential energy of a system as a function of its atomic coordinates, with stable conformers residing in energy minima. nih.gov

For flexible molecules, quantum chemical methods can be used to calculate the energies of various conformers to identify the most stable, low-energy structures. nih.gov While the isoquinoline ring system itself is rigid, the carboxamide group in this compound can rotate. Conformational analysis would focus on the rotation around the C3-C(O) bond to determine the preferred orientation of the carboxamide group relative to the isoquinoline ring. This orientation can significantly influence how the molecule interacts with biological targets by affecting the spatial positioning of hydrogen bond donors and acceptors.

DFT and other quantum chemistry methods are widely used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural confirmation of synthesized compounds. nih.govnih.gov These calculations work by determining the optimized molecular geometry and then computing the response to external magnetic fields (for NMR) or the vibrational energy levels (for IR). nih.gov

Theoretical calculations of vibrational frequencies often show good agreement with experimental FT-IR and FT-Raman spectra, although a scaling factor is typically applied to the computed values to account for anharmonicity and other method-specific approximations. researchgate.netnih.gov Similarly, calculated 1H and 13C NMR chemical shifts can be correlated with experimental data to confirm assignments. nih.gov For this compound, DFT could predict the characteristic vibrational frequencies for the C=O stretch of the amide, the N-H stretches, and the various C-Cl and aromatic C-H vibrations. It could also predict the chemical shifts for each proton and carbon atom in the structure, providing a theoretical benchmark for experimental characterization.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, a range of molecular modeling techniques are employed to study how molecules like this compound might interact with biological systems, particularly in the context of drug discovery. nih.gov

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. youtube.comyoutube.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the broader class of isoquinoline-containing compounds, pharmacophore models are developed to understand their diverse biological activities, such as anticancer and antiviral effects. nih.govresearchgate.net By aligning a set of active molecules and identifying their common chemical features, a pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. For this compound, a pharmacophore model would likely highlight the aromatic isoquinoline ring as a hydrophobic feature, the amide group's N-H as a hydrogen bond donor, the amide's carbonyl oxygen as a hydrogen bond acceptor, and the ring nitrogen as another potential acceptor.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Role |

| Aromatic Ring | The isoquinoline core | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor groups on a target |

| Hydrogen Bond Acceptor | Amide C=O | Interaction with donor groups on a target |

| Hydrogen Bond Acceptor | Isoquinoline Nitrogen | Interaction with donor groups on a target |

| Halogen Atom (Cl) | Chlorine at position 1 | Can participate in halogen bonding or act as a hydrophobic feature |

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies aim to establish a mathematical correlation between the biological activity of a series of compounds and their 3D properties. nih.gov Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that relates activity to the steric and electrostatic fields surrounding the molecules. nih.govresearchgate.net

In a typical CoMFA study, a set of structurally related molecules with known biological activities are aligned based on a common scaffold. The steric and electrostatic interaction energies are then calculated for each molecule using a probe atom on a 3D grid. frontiersin.org The resulting field values are used as descriptors to build a statistical model (often using Partial Least Squares regression) that can predict the activity of new, unsynthesized compounds.

Studies on pyrimido-isoquinolin-quinone derivatives have successfully used CoMFA and a related method, CoMSIA (Comparative Molecular Similarity Index Analysis), to develop models with high predictive power (r² values of 0.938 and 0.895, respectively). nih.govnih.gov These models provided insights into how steric, electronic, and hydrogen-bond acceptor properties influence antibacterial activity, guiding the design of new, more potent derivatives. nih.govnih.gov For a series of compounds based on the this compound scaffold, a CoMFA study could generate contour maps indicating where bulky groups or electropositive/electronegative substituents would be favorable or unfavorable for biological activity, thereby providing a clear roadmap for structural optimization.

Molecular Docking Studies for Theoretical Binding Mode Prediction with Hypothetical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target at the atomic level. Given the structural similarities to other known inhibitors, several hypothetical protein targets can be proposed for this compound.

Hypothetical Targets and Inferred Binding Interactions:

Protein Kinases: The quinoline-3-carboxamide (B1254982) scaffold is a known inhibitor of various protein kinases, which are crucial regulators of cell signaling pathways and are often implicated in diseases like cancer. mdpi.comnih.govresearchgate.net Molecular docking studies on analogous quinoline-3-carboxamide derivatives have shown that the quinoline (B57606) nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) part of ATP. mdpi.com It is plausible that the isoquinoline nitrogen of this compound would engage in a similar crucial interaction. The 3-carboxamide group could form additional hydrogen bonds with the protein backbone or side chains, while the chloro-substituted isoquinoline ring would likely occupy a hydrophobic pocket.

DNA Gyrase: Bacterial DNA gyrase is another potential target. Pyridine-3-carboxamide derivatives have been identified as inhibitors of E. coli DNA gyrase. nih.gov Docking studies of these compounds have revealed specific interactions within the ATP-binding site of the GyrB subunit. For this compound, it is hypothesized that the isoquinoline core would bind in a similar fashion, with the carboxamide moiety forming critical hydrogen bonds with key residues.

Predicted Binding Affinity:

While a definitive binding energy cannot be stated without specific docking calculations for this compound, we can create a hypothetical data table based on typical docking scores observed for similar carboxamide inhibitors against kinases and DNA gyrase. The docking score is a measure of the predicted binding affinity, with more negative values indicating a stronger predicted interaction.

| Hypothetical Target | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tyrosine Kinase (e.g., Abl) | -8.5 to -10.5 | Hinge region residues, Gatekeeper residue |

| DNA Gyrase (GyrB subunit) | -7.0 to -9.0 | Asp, Asn, Water-mediated contacts |

This table is illustrative and based on data for structurally related compounds. Actual values for this compound would require specific computational experiments.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the intricate details of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be constructed.

Transition State Analysis in Isoquinoline Synthetic Pathways

The synthesis of the isoquinoline core can proceed through various routes, and computational analysis of the transition states is key to understanding the feasibility and selectivity of these pathways. For instance, in transition-metal-catalyzed C-H activation/cyclization reactions used to form isoquinoline structures, DFT calculations can identify the geometry and energy of the transition state for the rate-determining step. researchgate.net

For the synthesis of a substituted isoquinoline like this compound, a plausible final step is the amidation of a corresponding 1-chloroisoquinoline-3-carboxylic acid or its activated derivative. The transition state for this amide bond formation would involve the nucleophilic attack of ammonia (B1221849) or an amine on the carbonyl carbon. Computational analysis would likely reveal a tetrahedral intermediate, and the energy barrier to reach this transition state would determine the reaction rate.

Hypothetical Transition State Geometries:

A computational study would likely investigate the transition state for the amidation step. The geometry would show the partial formation of the C-N bond and the partial breaking of the carbonyl pi bond. Key parameters that would be calculated include the bond lengths of the forming and breaking bonds and the imaginary frequency corresponding to the reaction coordinate.

Reaction Pathway Determination and Energetics

For the synthesis of this compound, a hypothetical reaction pathway starting from a suitable precursor would be computationally modeled. For example, the reaction of a 1-chloro-3-acylisoquinoline with an aminating agent could be studied. The calculated energetics would help in optimizing reaction conditions by identifying potential thermodynamic sinks (stable intermediates) or high-energy barriers that might impede the reaction.

Hypothetical Reaction Energy Profile Data:

A DFT study would generate data on the relative energies of the species involved in the reaction. This can be presented in a table format.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (e.g., 1-chloroisoquinoline-3-carbonyl chloride + NH3) | 0.0 | Starting materials |

| Transition State 1 (Amide formation) | +15 to +25 | Energy barrier for the nucleophilic attack |

| Tetrahedral Intermediate | +5 to +10 | Intermediate species |

| Transition State 2 (Leaving group departure) | +10 to +20 | Energy barrier for the elimination of HCl |

| Products (this compound + HCl) | -10 to -20 | Final products (exothermic reaction) |

This table represents a hypothetical energy profile for an amidation reaction. The actual values would be dependent on the specific reactants, solvent, and level of theory used in the calculation.

Structure Activity Relationship Sar Investigations of Isoquinoline 3 Carboxamide Scaffolds

Impact of Substituents at C1 (e.g., Chlorine) on Molecular Interactions and Recognition

The C1 position of the isoquinoline (B145761) ring is a critical site for substitution, and modifications at this position can significantly influence the compound's interaction with its biological targets. The introduction of a chlorine atom at the C1 position, as in 1-chloroisoquinoline-3-carboxamide, can have profound effects on the molecule's electronic and steric properties.

The chlorine atom is a lipophilic and electron-withdrawing group. Its presence at C1 can enhance the compound's ability to cross biological membranes and can also modulate the reactivity of the isoquinoline ring system. In analogous quinoline-3-carboxamide (B1254982) derivatives, the presence of a chloro group at the 2-position (equivalent to the 1-position in isoquinoline) has been shown to be important for their biological activity. For instance, in a series of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, the chloro-substituent was a key feature for their antibacterial properties. lookchem.com

The electronic effect of the chlorine atom can influence the hydrogen bonding capacity of the nearby nitrogen atom in the isoquinoline ring, which can be a key interaction point with protein targets. Furthermore, the steric bulk of the chlorine atom can dictate the orientation of the molecule within a binding pocket, favoring conformations that lead to optimal interactions with the target protein.

Role of the Carboxamide Moiety at C3 in Molecular Recognition and Intermolecular Interactions

The carboxamide moiety at the C3 position is a cornerstone of the isoquinoline-3-carboxamide (B1590844) scaffold's ability to interact with biological macromolecules. This functional group is a versatile hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in protein binding sites.

The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are fundamental to the molecular recognition process, providing the necessary binding affinity and specificity for the compound's biological target. Studies on various quinoline (B57606) and isoquinoline carboxamides have consistently highlighted the importance of the carboxamide linkage for their pharmacological properties, including anticancer and P2X7R antagonistic activities. nih.govnih.gov

| Functional Group | Interaction Type | Role in Molecular Recognition |

| Amide N-H | Hydrogen Bond Donor | Anchoring the molecule in the binding site |

| Carbonyl C=O | Hydrogen Bond Acceptor | Specific interactions with amino acid residues |

| Planar Amide | Shape Complementarity | Dictates the overall conformation for binding |

Effects of Substitutions on the Benzo Ring of the Isoquinoline Core on Overall Molecular Behavior

Modifications to the benzo ring of the isoquinoline core offer another avenue to fine-tune the pharmacological profile of isoquinoline-3-carboxamide derivatives. Substituents on this ring can influence the molecule's solubility, lipophilicity, and electronic distribution, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity.

For example, a study on benzothiazole-isoquinoline derivatives, which share a similar fused ring system, demonstrated that the position and nature of substituents on the benzo-fused ring significantly impacted their biological activity. nih.gov The electronic properties of the substituents (electron-donating or electron-withdrawing) and their position (ortho, meta, or para) were found to be critical for the observed activity. nih.gov

In a series of quinoline-3-carboxamide derivatives, it was observed that substituents at the C-6 position of the quinoline ring (part of the benzo ring) influenced the chemical shifts of protons and carbons at other positions of the ring system, indicating a modulation of the electronic environment of the entire scaffold. lookchem.com This electronic modulation can, in turn, affect how the molecule interacts with its biological target.

Table: Effect of Benzo Ring Substitution on Isoquinoline Analog Activity

| Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| ortho | Electron-donating (e.g., -CH3) | Increased inhibitory activity | nih.gov |

| para | Electron-withdrawing (e.g., -Cl) | Potent inhibitory activity | nih.gov |

Correlation between Molecular Descriptors and Predicted Modulatory Activity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural features of molecules with their biological activities. In the context of isoquinoline-3-carboxamides, QSAR models can predict the modulatory activity of new analogs based on calculated molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For isoquinoline derivatives, 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors have been successfully used in QSAR studies to predict their inhibitory activity against enzymes like AKR1C3. japsonline.comjapsonline.com These descriptors capture the three-dimensional structure of the molecule, which is crucial for understanding its interaction with a biological target.

A typical QSAR study on isoquinoline derivatives involves the following steps:

Data Set Preparation: A series of isoquinoline compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

The resulting QSAR model can then be used to predict the activity of newly designed isoquinoline-3-carboxamide analogs, guiding the synthetic efforts towards more potent compounds.

| Descriptor Type | Information Encoded | Relevance to Activity Prediction |

| 3D-MoRSE | 3D structure and atomic properties | Predicts binding affinity and inhibitory potential |

| Topological | Molecular connectivity and branching | Relates to solubility and transport properties |

| Electronic | Charge distribution, dipole moment | Influences electrostatic interactions with the target |

Rational Design Principles for Isoquinoline Carboxamide Analogs based on SAR Insights

The SAR insights gained from studies on isoquinoline-3-carboxamide scaffolds provide a solid foundation for the rational design of new and improved analogs. The goal of rational design is to systematically modify the lead structure to enhance its potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Based on the SAR discussed above, several key principles can be applied to the design of novel isoquinoline carboxamide derivatives:

Scaffold Hopping and Bioisosteric Replacement: The isoquinoline core can be replaced with other heterocyclic systems to explore new chemical space and improve properties. For instance, replacing the isoquinoline with a quinoline or a benzothiazole (B30560) has been explored in various studies. nih.govnih.gov

Decoration of the Scaffold: Strategic placement of substituents on the isoquinoline ring system is crucial.

C1 Position: Introduction of small, lipophilic, electron-withdrawing groups like chlorine can enhance membrane permeability and modulate electronic interactions.

C3-Carboxamide: The amide moiety is generally considered essential for binding and should be retained or replaced with a close bioisostere. The substituents on the amide nitrogen can be varied to explore different binding pockets and improve properties like solubility.

Benzo Ring: Substitution on the benzo ring can be used to fine-tune the ADME properties of the molecule. For example, introducing polar groups can increase solubility, while lipophilic groups can enhance membrane permeability.

Computational Modeling: The use of molecular docking and QSAR models can guide the design process by predicting the binding modes and activities of virtual compounds before their synthesis. nih.govnih.gov This approach saves time and resources by prioritizing the most promising candidates for synthesis and biological evaluation.

A successful example of rational design is the development of third-generation quinoline-3-carboxamide analogs with improved therapeutic indices. nih.gov By systematically modifying the parent compound based on SAR and understanding of off-target effects, researchers were able to design a new analog with enhanced potency and reduced side effects. nih.gov

Future Perspectives and Advanced Research Directions for 1 Chloroisoquinoline 3 Carboxamide

Development of Chemo- and Regioselective Synthetic Methods for Complex Derivatives

The functionalization of the 1-chloroisoquinoline-3-carboxamide scaffold is paramount for creating a library of diverse derivatives for structure-activity relationship (SAR) studies. The primary challenge lies in achieving high chemo- and regioselectivity, allowing for the precise modification of one part of the molecule while leaving other reactive sites untouched. Future research will likely focus on sophisticated catalytic systems and methodologies to control the reactivity of the C1-Cl bond, the aromatic rings, and the carboxamide group.

Research into the differential reactivity of carbon-chlorine bonds on similar isoquinoline (B145761) systems provides a foundational strategy. For instance, studies on 1,3-dichloroisoquinoline (B189448) have shown that palladium-catalyzed Suzuki couplings occur exclusively at the more reactive C1 position, leaving the C3-chloro group available for subsequent, different chemical transformations. rsc.org This selective reactivity is a powerful tool that could be adapted for this compound to first introduce diversity at the 1-position and then modify the core ring structure or the carboxamide.

The development of synthetic routes for complex derivatives could involve the following approaches:

Selective Cross-Coupling Reactions: Employing tailored palladium, nickel, or copper catalysts to selectively couple various partners (boronic acids, organozincs, amines, alcohols) at the C1 position.

C-H Activation: Direct functionalization of the isoquinoline core's C-H bonds, offering an atom-economical way to introduce new substituents without pre-functionalization.

Modification of the Carboxamide: Developing novel methods to transform the amide into other functional groups like nitriles, tetrazoles, or esters, which could serve as important bioisosteres.

| Synthetic Strategy | Target Position | Potential Reaction | Anticipated Outcome |

| Palladium-Catalyzed Coupling | C1-Position | Suzuki, Buchwald-Hartwig, Sonogashira | Introduction of aryl, heteroaryl, amino, or alkynyl groups to explore new binding pockets. |

| C-H Functionalization | C4, C5, C8 Positions | Iridium or Rhodium-Catalyzed Borylation/Arylation | Creation of novel derivatives with modulated electronic and steric properties. |

| Amide Group Transformation | C3-Carboxamide | Dehydrating agents (for nitriles), Vilsmeier-Haack type reagents | Generation of bioisosteric replacements to alter polarity and hydrogen bonding capacity. |

| Late-Stage Diversification | Entire Scaffold | Photoredox Catalysis | Accessing unique chemical space and functional group tolerance not achievable with traditional thermal methods. |

These advanced synthetic methods will be crucial for building complex molecular architectures based on the this compound scaffold, enabling a deeper exploration of its biological and material properties. uky.edu

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify complex patterns, predict properties, and generate novel molecular structures with desired characteristics, significantly accelerating the design-build-test-learn cycle. nih.gov

For this compound, AI and ML can be deployed in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: While traditional QSAR models are useful, deep neural networks (DNNs) can capture more complex, non-linear relationships between a compound's structure and its biological activity. blogspot.com By training a DNN on a dataset of this compound analogs and their measured activities, researchers can build predictive models to prioritize the synthesis of the most promising candidates. blogspot.com

De Novo Design using Generative Models: Generative adversarial networks (GANs) or recurrent neural networks (RNNs) can be trained on libraries of known active molecules to learn the underlying principles of molecular design. mdpi.com These models can then generate entirely new isoquinoline-carboxamide derivatives that are predicted to be active, potentially uncovering novel and non-intuitive structural motifs. Diffusion models, for example, can generate a small molecule that fits into a specific pocket on a target protein by starting with a random collection of atoms and refining the structure. youtube.com

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is a critical step in drug development. ML models can be trained to predict these properties with increasing accuracy, allowing for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic profiles. mdpi.com

| AI/ML Application | Methodology | Objective for this compound |

| Activity Prediction | Deep Neural Networks (DNNs), Random Forest (RF) | Build robust QSAR models to accurately predict the biological activity of new derivatives. blogspot.com |

| Novel Compound Generation | Generative Adversarial Networks (GANs), Diffusion Models | Design novel, synthesizable derivatives with optimized activity and drug-like properties. youtube.com |

| Property Optimization | Multi-parameter Optimization (MPO) Algorithms | Simultaneously optimize for potency, selectivity, and favorable ADME properties. |

| Target Identification | Proteochemometric Modeling, Deep Learning | Predict potential biological targets for the scaffold by analyzing its structural features against known protein structures. |

Exploration of Novel Reactivity Pathways for Diversification and Functionalization

Beyond established cross-coupling and substitution reactions, the future of derivatizing this compound lies in exploring and harnessing novel reactivity pathways. This involves pushing the boundaries of synthetic chemistry to functionalize the molecule in previously inaccessible ways, thereby unlocking new areas of chemical space.

Key areas for exploration include:

Photoredox and Electrocatalysis: These methods use light or electricity to generate highly reactive intermediates under mild conditions. This can enable transformations that are difficult or impossible to achieve with traditional thermal methods, such as the direct trifluoromethylation or carboxylation of the aromatic core.

Biocatalysis and Enzymatic Transformations: Utilizing enzymes to perform highly selective reactions (e.g., hydroxylation, glycosylation) on the isoquinoline scaffold could produce derivatives with improved solubility and unique biological activity profiles.

"Click" Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient reaction for linking molecular fragments. beilstein-archives.org Synthesizing an azido (B1232118) or alkynyl derivative of this compound would allow for its easy conjugation to a wide variety of other molecules, such as peptides, polymers, or imaging agents. beilstein-archives.orgrsc.org

| Novel Pathway | Description | Potential Application to this compound |

| Photoredox Catalysis | Uses visible light to initiate single-electron transfer, enabling novel bond formations under mild conditions. | Late-stage C-H functionalization or introduction of complex fluorinated groups. |

| Organocatalysis | Employs small organic molecules as catalysts to promote reactions, often with high stereoselectivity. | Asymmetric synthesis of chiral derivatives by functionalizing positions adjacent to the core. rsc.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch flask, allowing for better control, safety, and scalability. | Rapid optimization of reaction conditions for derivatization and scale-up of lead compounds. |

| C-Cl Bond Activation | Utilizing novel catalysts to activate the relatively inert C-Cl bond for reactions beyond standard cross-coupling. | Direct conversion of the chloro group to other functionalities like phosphonates or sulfones. |

By embracing these modern synthetic strategies, chemists can rapidly and efficiently diversify the this compound core, generating innovative compounds for a wide range of scientific investigations.

Advanced Computational Methodologies for Enhanced Predictive Modeling and Mechanistic Understanding

Advanced computational methods provide an atomic-level lens through which to understand the behavior of this compound, predict its interactions with biological targets, and elucidate reaction mechanisms. These in silico techniques are indispensable for rational drug design and for interpreting experimental results.

Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure of the molecule. nih.gov DFT calculations can be used to determine electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are critical for predicting reactivity and intermolecular interactions. researchgate.net Such studies can explain, for example, why the C1 position is more susceptible to nucleophilic attack than other positions. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound and its complexes. nih.gov Simulating this compound bound to a target protein can reveal the stability of the binding pose, the key protein-ligand interactions, and the role of water molecules in the binding site. mdpi.comnih.gov These simulations are crucial for validating docking poses and understanding the structural basis of activity.

Hybrid QM/MM Methods: For studying enzymatic reactions or interactions where electronic changes are critical, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful solution. The reactive center (e.g., the ligand and key active site residues) is treated with high-level QM, while the rest of the protein and solvent are treated with more computationally efficient MM force fields.

| Computational Method | Key Application | Specific Insight for this compound |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energetics. | Understanding the molecule's reactivity, stability, and vibrational spectra. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulation of protein-ligand binding, conformational analysis. | Assessing the stability of binding modes and identifying key interactions with a biological target. mdpi.com |

| Free Energy Perturbation (FEP) | Calculation of relative binding affinities. | Accurately predicting how small chemical modifications to the scaffold will impact binding potency. |

| QM/MM Simulations | Modeling enzymatic reactions and complex binding events. | Elucidating the mechanism of action if the compound acts as a covalent inhibitor or is metabolized by an enzyme. |

By combining these advanced computational tools with experimental data, researchers can build highly predictive models that accelerate the discovery of new this compound-based agents with tailored properties and a clear understanding of their mechanism of action.

常见问题

Q. What are the standard synthetic routes for 1-chloroisoquinoline-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted precursors or functional group interconversion. For example:

- Route A: Chlorination of isoquinoline-3-carboxamide derivatives using POCl₃ or PCl₅ under reflux conditions (yield: 60-75%) .

- Route B: Coupling of chlorinated aryl halides with carboxamide precursors via palladium-catalyzed reactions (yield: 50-65%) .

Key Variables:

- Temperature: Higher temperatures (>100°C) accelerate chlorination but may degrade sensitive functional groups.

- Catalyst: Pd(PPh₃)₄ improves coupling efficiency but requires inert atmospheres.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification.

Table 1: Comparison of Synthetic Routes